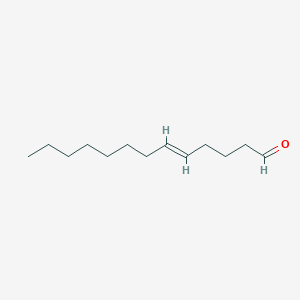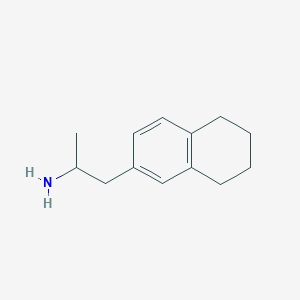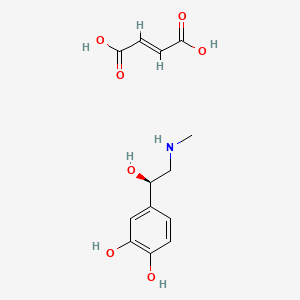
2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound that features a unique combination of benzodioxin and indolium moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4H-1,3-benzodioxin-6-ylmethylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then reacted with 1,3,3-trimethyl-2-methyleneindoline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxin moiety, while reduction can lead to the formation of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro-N-(Substituted-Benzyl)benzenesulfonamides: Known for their antibacterial properties.
2-Chloro-1-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)ethanone: Used in the synthesis of various organic compounds.
Uniqueness
2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate is unique due to its combination of benzodioxin and indolium moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
93858-79-8 |
|---|---|
Molekularformel |
C21H24N3O2.C2H3O2 C23H27N3O4 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
1-(4H-1,3-benzodioxin-6-yl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;acetate |
InChI |
InChI=1S/C21H23N3O2.C2H4O2/c1-21(2)17-6-4-5-7-18(17)24(3)20(21)12-23-22-11-15-8-9-19-16(10-15)13-25-14-26-19;1-2(3)4/h4-10,12H,11,13-14H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
NNUKHJDZSMWRMZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC4=C(C=C3)OCOC4)C)C |
Kanonische SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC4=C(C=C3)OCOC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



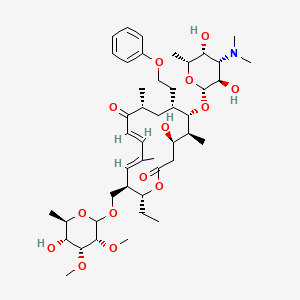


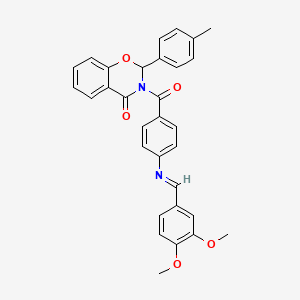
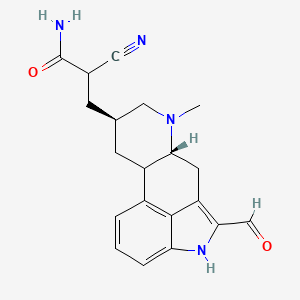
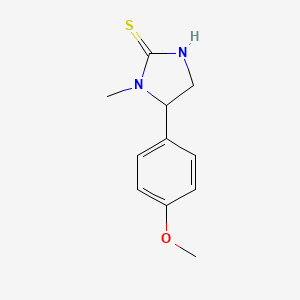
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
